Epinastine-13C,d3 (hydrobromide)

Description

The Critical Role of Stable Isotope-Labeled Compounds in Modern Analytical Chemistry and Drug Development

Stable isotope-labeled (SIL) compounds are integral to modern pharmaceutical science, playing a pivotal role from drug discovery through clinical trials. In these compounds, one or more atoms are replaced with a heavier, non-radioactive isotope of the same element, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-12 (¹²C) with carbon-13 (¹³C). lgcstandards.comchemicalsknowledgehub.com This substitution results in a molecule that is chemically identical to the parent drug but has a higher molecular weight, allowing it to be distinguished by mass-sensitive detectors. lgcstandards.com

Furthermore, SIL compounds are vital in pharmacokinetic and pharmacodynamic studies. moravek.com Pharmacokinetics describes what the body does to the drug, while pharmacodynamics describes what the drug does to the body. The use of SIL compounds allows for precise quantification of the drug and its metabolites in biological samples like blood, plasma, and urine, which is essential for determining appropriate dosing regimens and evaluating drug efficacy. chemicalsknowledgehub.commoravek.com The combination of stable isotope labeling with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has significantly enhanced the ability to rapidly acquire and interpret complex metabolic data. acs.org

Foundational Principles and Advantages of Stable Isotope Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. crimsonpublishers.com One of the biggest challenges is the "matrix effect," where components of a biological sample (like blood or plasma) can interfere with the ionization of the target analyte, leading to inaccurate measurements. crimsonpublishers.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for mitigating these issues. crimsonpublishers.comnih.gov

The fundamental principle behind using a SIL-IS is isotope dilution mass spectrometry (IDMS). wikipedia.orgosti.gov A known quantity of the SIL-IS is added to the sample before processing. wikipedia.org Because the SIL-IS is chemically and physically almost identical to the analyte of interest, it experiences the same losses during sample extraction, and the same ionization suppression or enhancement during analysis. lgcstandards.com Since the SIL-IS and the analyte can be distinguished by their mass difference in the mass spectrometer, the ratio of their signals can be used to accurately calculate the concentration of the analyte, effectively canceling out any variations. lgcstandards.comnih.gov

The advantages of using a SIL-IS over other types of internal standards, such as structural analogs, are significant. Structural analogs are molecules that are chemically similar but not identical to the analyte, meaning they may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less accurate results. nih.govnih.gov SIL internal standards are the preferred choice because they co-elute with the analyte and behave nearly identically throughout the analytical process, providing the most reliable correction for experimental variability. scispace.comresearchgate.net This leads to improved accuracy, precision, and robustness of the analytical method. crimsonpublishers.commdpi.com

Table 1: Comparison of Internal Standard Types in Bioanalysis

| Feature | Stable Isotope-Labeled IS | Structural Analog IS |

|---|---|---|

| Chemical Properties | Nearly identical to analyte lgcstandards.com | Similar, but not identical to analyte nih.gov |

| Chromatographic Behavior | Co-elutes with analyte | Different retention time nih.gov |

| Mass Spectrometry Signal | Differentiated by mass lgcstandards.com | Differentiated by mass |

| Correction for Matrix Effects | High crimsonpublishers.com | Variable, can be incomplete nih.gov |

| Correction for Recovery | High scispace.com | Variable |

| Overall Accuracy | Considered the "gold standard" crimsonpublishers.comnih.gov | Less reliable nih.gov |

Specific Research Context and Significance of Epinastine-13C,d3 (hydrobromide) as a Reference Material

Epinastine-13C,d3 (hydrobromide) is the stable isotope-labeled form of epinastine (B1215162), an antihistamine used to treat allergic conjunctivitis. nih.gov As a reference material, its primary purpose is to serve as an internal standard for the quantification of epinastine in biological samples using GC- or LC-MS.

The labeling of Epinastine with one Carbon-13 atom and three deuterium atoms creates a molecule with a higher mass that can be easily distinguished from the unlabeled drug by a mass spectrometer. This specific labeling is crucial for conducting pharmacokinetic studies of epinastine, allowing researchers to accurately measure its concentration in plasma or other biological fluids over time. This data is essential for understanding the drug's absorption, distribution, metabolism, and excretion profile. drugbank.com

By employing Epinastine-13C,d3 as an internal standard, analytical chemists can develop highly accurate and validated bioanalytical methods. acetherapeutics.com This ensures that the data generated from preclinical and clinical studies are reliable, which is a fundamental requirement for regulatory approval and for ensuring the safe and effective use of epinastine. researchgate.net The availability of a high-purity, stable isotope-labeled internal standard like Epinastine-13C,d3 is therefore a critical component of the ongoing research and quality control surrounding the parent drug. acetherapeutics.com

Table 2: Chemical Properties of Epinastine and its Labeled Analog

| Compound Name | Chemical Formula |

|---|---|

| Epinastine | C16H15N3 |

| Epinastine-13C,d3 (hydrobromide) | C15[13C]H12D3N3·HBr |

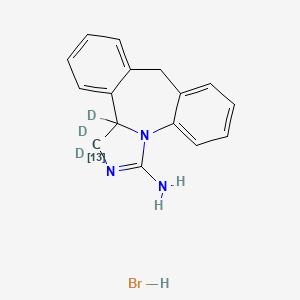

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16BrN3 |

|---|---|

Molecular Weight |

334.23 g/mol |

IUPAC Name |

5,5,6-trideuterio-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide |

InChI |

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H/i10+1D2,15D; |

InChI Key |

ADPMHRDERZTFIN-CRIIMPNVSA-N |

Isomeric SMILES |

[2H]C12C3=CC=CC=C3CC4=CC=CC=C4N1C(=N[13C]2([2H])[2H])N.Br |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Epinastine 13c,d3 Hydrobromide

Strategies for Carbon-13 and Deuterium (B1214612) Incorporation into Epinastine (B1215162) Analogues

The introduction of stable isotopes like carbon-13 and deuterium into a drug molecule requires specialized synthetic approaches to achieve site-specific labeling. nih.govnih.gov These labeled compounds are instrumental in various research applications, including metabolic studies and as internal standards in quantitative mass spectrometry. nih.gov

Chemical Synthesis Approaches for Site-Specific Labeling

The synthesis of Epinastine-13C,d3 hydrobromide involves a multi-step process where isotopically labeled precursors are introduced at specific stages. A common synthetic route to the core epinastine structure involves the cyclization of key intermediates. google.comgoogle.comgoogle.com For the labeled analog, a precursor containing the desired carbon-13 and deuterium atoms is utilized.

One plausible synthetic strategy begins with a labeled starting material, which is then carried through a series of reactions to construct the final tetracyclic system of epinastine. For instance, a labeled version of a key intermediate like 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine could be reacted with cyanogen (B1215507) bromide to form the imidazole (B134444) ring of epinastine. google.com The specific placement of the 13C and d3 labels would be dictated by the structure of the initial labeled reactant.

The synthesis of deuterated compounds often leverages the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, influencing reaction rates and metabolic stability. nih.gov While general methods for epinastine synthesis are documented, the precise, proprietary methods for creating the specifically labeled Epinastine-13C,d3 are often held by specialized chemical synthesis companies. google.comgoogle.comalentris.org

Deuterium Exchange and Carbon-13 Enrichment Techniques

Deuterium exchange reactions provide a method for incorporating deuterium into a molecule. mdpi.com This can be achieved under acidic or basic conditions, or through metal-catalyzed reactions, allowing for the exchange of protons for deuterons at specific positions. mdpi.com For Epinastine-13C,d3, deuterium atoms are likely introduced via a deuterated reagent during the synthesis rather than through post-synthetic exchange on the final molecule to ensure specific labeling.

Carbon-13 enrichment is typically achieved by using a starting material that has been enriched with 13C at a specific position. nih.gov For example, a [13C]-labeled cyanide source could be used in the formation of a nitrile intermediate, which is then elaborated into the final epinastine structure. The cost and complexity of the synthesis are significantly influenced by the choice and introduction point of the isotopically labeled precursor. nih.gov

Analytical Characterization of Labeled Compound Purity and Isotopic Enrichment

Following synthesis, rigorous analytical testing is imperative to confirm the chemical purity, isotopic composition, and the precise location of the labels within the Epinastine-13C,d3 molecule. acetherapeutics.comnih.gov

High-Resolution Mass Spectrometry for Isotopic Composition and Enrichment Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for characterizing isotopically labeled compounds. nih.gov It allows for the accurate determination of the molecular weight of Epinastine-13C,d3, confirming the incorporation of one carbon-13 and three deuterium atoms. acetherapeutics.comlabshake.com The high resolving power of instruments like Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers is essential to distinguish between the labeled compound and any unlabeled or partially labeled species. nih.gov This analysis provides a quantitative measure of isotopic enrichment, which is a critical parameter for its use as an internal standard.

Spectroscopic Confirmation of Labeling Positions (e.g., NMR, if applicable for structural elucidation)

While HRMS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the exact location of the isotopic labels. Carbon-13 NMR would show an enhanced signal for the 13C-labeled carbon atom. Similarly, deuterium NMR, or the absence of signals in proton NMR at specific positions, can confirm the site of deuteration. This detailed structural elucidation is crucial to ensure the label has been incorporated at the intended position and has not scrambled during the synthetic process.

Chromatographic Assessment of Chemical Purity and Impurity Profiling in Labeled Standards

The chemical purity of the Epinastine-13C,d3 hydrobromide standard is as important as its isotopic enrichment. researchgate.net High-performance liquid chromatography (HPLC) is a widely used method to assess the purity of epinastine and to separate it from any potential impurities or degradation products. jocpr.comisca.meresearchgate.net A validated, stability-indicating HPLC method can quantify the main compound and detect any related substances. isca.me For a reference standard, a purity of >95% is generally required. The combination of chromatographic purity and isotopic enrichment data provides a comprehensive quality assessment of the labeled standard.

Table 1: Analytical Data for Epinastine-13C,d3 (hydrobromide)

| Parameter | Value | Reference |

| Molecular Formula | C15[13C]H12D3N3·HBr | |

| Molecular Weight | 334.23 | acetherapeutics.comlabshake.com |

| Purity | >95% | |

| Appearance | White Solid |

Advanced Bioanalytical Methodologies Employing Epinastine 13c,d3 Hydrobromide As an Internal Standard

Principles and Optimization of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Epinastine (B1215162) Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the accurate quantification of analytes in complex samples. nih.gov The fundamental principle of SID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, Epinastine-13C,d3 (hydrobromide), to the sample at the earliest stage of analysis. nih.gov This isotopically labeled compound serves as an internal standard (IS). Since the IS is chemically identical to the analyte (epinastine), it exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net Any loss of analyte during extraction or variability in instrument response will be mirrored by the IS. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the spiked IS, a highly accurate and precise quantification can be achieved. nih.gov This method provides the highest possible analytical specificity for quantitative determinations. nih.gov

Mitigation of Matrix Effects and Ionization Suppression/Enhancement

A significant challenge in bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." longdom.org This phenomenon occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. longdom.orgchromatographyonline.com This can result in inaccurate and imprecise quantification.

The use of a stable isotope-labeled internal standard like Epinastine-13C,d3 is the most effective strategy to compensate for these matrix effects. chromatographyonline.com Because Epinastine-13C,d3 has the same physicochemical properties and retention time as the unlabeled epinastine, it experiences the same degree of ionization suppression or enhancement. longdom.org Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix effects, allowing for reliable quantification. longdom.org While techniques like sample dilution and optimized sample preparation (e.g., solid-phase extraction) can help reduce matrix components, the co-elution of some interferences is often unavoidable. chromatographyonline.com In such cases, the stable isotope-labeled internal standard is crucial for accurate results.

Compensation for Sample Processing Variability and Analyte Loss

During the multi-step process of sample preparation, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, there is an inherent risk of analyte loss. nih.gov This loss can be inconsistent across different samples, introducing a significant source of error.

By introducing Epinastine-13C,d3 at the very beginning of the sample preparation workflow, any physical loss of the analyte will be accompanied by a proportional loss of the internal standard. nih.gov Since the quantification is based on the ratio of the analyte to the IS, these variations in recovery are effectively normalized. nih.gov This ensures that the final calculated concentration of epinastine is not affected by inconsistencies in sample handling and processing, leading to more robust and reliable data.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net The development of a robust UPLC-MS/MS method for epinastine, utilizing Epinastine-13C,d3 as an internal standard, involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. nih.govresearchgate.net

Optimization of Chromatographic Separation Parameters for Epinastine and Epinastine-13C,d3

The primary goal of chromatographic separation in this context is to resolve epinastine and its internal standard from other matrix components to minimize interference. Key parameters that are optimized include the stationary phase (column chemistry), mobile phase composition, gradient elution profile, and flow rate. nih.govorientjchem.org

For the analysis of polar compounds like epinastine, reversed-phase chromatography is commonly employed. A C18 column is often a suitable choice for the separation of epinastine. nih.gov The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. orientjchem.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure efficient elution of the analytes and to separate them from early-eluting matrix components. The flow rate is optimized to achieve a balance between analysis time and separation efficiency. nih.gov The objective is to achieve sharp, symmetrical peaks for both epinastine and Epinastine-13C,d3 with a stable retention time, ensuring they co-elute or elute in very close proximity. nih.gov

Table 1: Example of Optimized UPLC Parameters for Epinastine Analysis

| Parameter | Optimized Value |

| Column | ACQUITY UPLC HSS C18 (or similar) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

This table presents a hypothetical set of optimized parameters and may vary based on the specific instrumentation and laboratory conditions.

Selection and Tuning of Mass Spectrometric Detection Modes and Multiple Reaction Monitoring (MRM) Transitions

Following chromatographic separation, the analytes enter the mass spectrometer for detection. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice due to its high selectivity and sensitivity. nih.gov

The first step in tuning the mass spectrometer is to determine the optimal ionization mode. Epinastine, containing basic nitrogen atoms, readily forms a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. nih.gov The instrument is then tuned to select the precursor ion (the protonated molecule) of epinastine in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected and monitored in the third quadrupole (Q3). The transition from the precursor ion to the product ion (Q1 -> Q3) is known as an MRM transition.

A similar process is performed for the internal standard, Epinastine-13C,d3. Due to the incorporation of stable isotopes, its precursor and product ions will have a higher mass-to-charge ratio (m/z) than those of epinastine. By monitoring specific MRM transitions for both the analyte and the internal standard, the instrument can selectively detect and quantify them even in the presence of co-eluting compounds with the same nominal mass. The collision energy and other MS parameters are optimized to maximize the signal intensity for each MRM transition.

Table 2: Exemplary MRM Transitions for Epinastine and Epinastine-13C,d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Epinastine | 250.1 | 91.1 | 35 |

| Epinastine-13C,d3 | 254.1 | 94.1 | 35 |

Note: The specific m/z values and collision energies are illustrative and would need to be determined empirically on the specific mass spectrometer being used.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Epinastine Analysis with Isotopic Standards

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. nih.gov For the analysis of non-volatile compounds like epinastine, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net

The use of an isotopic internal standard such as Epinastine-13C,d3 in GC-MS follows the same principles as in LC-MS. researchgate.net The internal standard is added to the sample prior to derivatization and extraction. It co-elutes with the derivatized analyte and compensates for variability in the derivatization reaction, extraction efficiency, and injection volume. researchgate.netnih.gov

In GC-MS, after separation on the GC column, the derivatized analytes are ionized, typically by electron ionization (EI). The resulting mass spectra contain characteristic fragment ions. For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. researchgate.net The ratio of the abundance of the selected ion for derivatized epinastine to that of the corresponding ion for the derivatized Epinastine-13C,d3 is used for quantification. The choice of ions for monitoring is critical to avoid cross-contribution, where the isotopic cluster of one compound interferes with the signal of the other. researchgate.net While GC-MS can offer high chromatographic resolution, the need for derivatization can add complexity to the sample preparation process compared to LC-MS/MS for compounds like epinastine. nih.gov

Rigorous Validation of Bioanalytical Methods Using Epinastine-13C,d3 (hydrobromide)

The validation of bioanalytical methods is a critical process in drug development, ensuring that the method is reliable, reproducible, and accurate for the intended application. When quantifying epinastine in biological matrices, the use of a stable isotope-labeled internal standard (IS), such as Epinastine-13C,d3 (hydrobromide), is paramount, particularly for highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard, which has a chemical structure nearly identical to the analyte but a different mass, co-elutes with the analyte and experiences similar extraction and ionization effects. This allows for the correction of potential variability during sample processing and analysis, thereby enhancing the accuracy and precision of the quantification.

Assessment of Accuracy, Precision, and Linearity Across Dynamic Ranges

A cornerstone of method validation is establishing its accuracy, precision, and linearity. Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

In a UPLC-MS/MS method developed for the quantification of epinastine in human plasma, which utilized an internal standard, excellent linearity was demonstrated over a dynamic range of 0.02 ng/mL to 100 ng/mL. nih.gov The calibration curves consistently yielded a correlation coefficient (r²) of 0.99 or greater, indicating a strong linear relationship between the instrument response and the concentration of epinastine. nih.gov

The accuracy and precision of the method were evaluated at multiple concentration levels (quality control samples). For the UPLC-MS/MS method, the intra-batch accuracy ranged from 95.15% to 110.23%, with precision (expressed as the coefficient of variation, CV) being less than 12.52%. nih.gov The inter-batch accuracy was between 93.93% and 114.47%, with a CV of less than 8.23%. nih.gov These values fall well within the accepted regulatory guidelines, which typically require accuracy to be within ±15% of the nominal value (and ±20% at the lower limit of quantification) and precision to be ≤15% CV (≤20% at the LLOQ).

Table 1: Intra- and Inter-Batch Precision and Accuracy for Epinastine Quantification using UPLC-MS/MS

| Method | Parameter | Concentration Level | Value Range |

|---|---|---|---|

| UPLC-MS/MS | Intra-Batch | Accuracy (%) | 95.15 - 110.23 |

| Precision (CV, %) | <12.52 | ||

| Inter-Batch | Accuracy (%) | 93.93 - 114.47 | |

| Precision (CV, %) | <8.23 |

This table summarizes the accuracy and precision data from a validated UPLC-MS/MS method for epinastine in human plasma, as reported in a comparative pharmacokinetic study. nih.gov

Determination of Lower Limits of Quantification (LLOQ) and Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.

The use of an advanced analytical technique like UPLC-MS/MS, coupled with a stable isotope-labeled internal standard like Epinastine-13C,d3, allows for exceptionally low LLOQs. For the analysis of epinastine in human plasma, a UPLC-MS/MS method achieved an LLOQ of 0.02 ng/mL. nih.gov This high level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low, particularly at later time points after administration.

In contrast, other methods like HPLC-UV have reported significantly higher LLOQs. For instance, different HPLC-UV methods for epinastine have reported LLOQs of 1 ng/mL and 180 ng/mL. nih.gov The LOD for an HPLC method was reported to be 0.05 µg/ml (or 50 ng/mL). researchgate.net This comparison highlights the superior sensitivity of the MS/MS-based method, which is facilitated by the specificity and noise-reduction provided by the use of a labeled internal standard.

Table 2: Comparison of LLOQ and LOD for Epinastine Across Different Analytical Methods

| Method | Limit | Concentration |

|---|---|---|

| UPLC-MS/MS | LLOQ | 0.02 ng/mL |

| HPLC-UV | LLOQ | 1 ng/mL |

| LOD | 50 ng/mL | |

| HPLC | LLOQ | 1.57 µg/mL |

| HPLC | LOD | 0.47 µg/mL |

This table presents the reported Lower Limits of Quantification (LLOQ) and Detection (LOD) for epinastine from various studies, demonstrating the enhanced sensitivity of the UPLC-MS/MS method. nih.govresearchgate.netmdpi.com

Evaluation of Freeze-Thaw, Short-Term, and Long-Term Stability of Epinastine in Biological Matrices with Labeled Standard

Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The presence of a stable isotope-labeled internal standard like Epinastine-13C,d3 is vital during these assessments, as it is assumed to degrade at the same rate as the unlabeled analyte, thus ensuring accurate quantification even if some degradation occurs. Stability is typically evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage under frozen conditions.

In a study validating a method for epinastine in human plasma, the stability of the analyte was confirmed under several conditions:

Freeze-Thaw Stability: Epinastine was found to be stable in human plasma after undergoing three freeze-thaw cycles, with measured concentrations remaining within 96.04% to 101.62% of the initial values. nih.gov

Short-Term (Bench-Top) Stability: Samples left at room temperature (25 °C) for 24 hours showed no significant degradation, with stability ranging from 97.91% to 100.35%. nih.gov

Long-Term Stability: When stored at -80 °C for 4 weeks, epinastine remained stable, with concentrations between 98.42% and 101.53% of the baseline. nih.gov

These results, which all fall within the acceptable ±15% deviation, confirm that epinastine is stable under typical sample handling, storage, and processing conditions, thereby ensuring the integrity of the results from clinical and preclinical studies. nih.gov

Table 3: Stability of Epinastine in Human Plasma under Various Storage Conditions

| Stability Condition | Duration/Cycles | Storage Temperature | Remaining Concentration (% of Initial) |

|---|---|---|---|

| Freeze-Thaw | 3 Cycles | -80°C to Room Temp. | 96.04 - 101.62 |

| Short-Term (Bench-Top) | 24 hours | 25°C | 97.91 - 100.35 |

| Long-Term | 4 weeks | -80°C | 98.42 - 101.53 |

This table summarizes the findings of stability tests for epinastine in human plasma, demonstrating its stability under conditions relevant to bioanalytical workflows. nih.gov

Applications of Epinastine 13c,d3 Hydrobromide in Drug Disposition and Metabolism Research

Methodological Advancements for Pharmacokinetic Assessment

The use of Epinastine-13C,d3 (hydrobromide) has been central to the development of robust and sensitive analytical methods for pharmacokinetic studies. These methods allow for precise measurement of the drug's concentration in biological systems over time, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The most critical application of Epinastine-13C,d3 is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of epinastine (B1215162) in complex biological matrices like plasma, serum, and tissues. nih.gov In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the labeled standard is added to the biological sample before processing. nih.govresearchgate.net Because the SIL-IS has nearly identical chemical and physical properties to the unlabeled drug (analyte), it experiences similar variations during sample extraction, handling, and instrument analysis. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for sample loss and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification. nih.govresearchgate.net

Numerous studies have detailed validated LC-MS/MS methods for epinastine in human plasma. nih.govmagtech.com.cn These methods demonstrate excellent linearity over a wide range of concentrations, often from as low as 0.02 ng/mL up to 100 ng/mL. nih.gov The use of an internal standard ensures high recovery and reproducibility. For instance, one validated UPLC-MS/MS method reported extraction recoveries for epinastine between 95.93% and 97.62%, with the internal standard showing a consistent recovery of 99.46%. nih.gov Such methods are characterized by high precision, with coefficients of variation (CV) typically below 15%, and high accuracy, with values generally within 95-110%, adhering to regulatory guidelines. nih.gov

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for Epinastine Quantification Using an Internal Standard

| Parameter | Lower Limit of Quantification (LLOQ) | Quality Control (QC) Low | Quality Control (QC) Mid | Quality Control (QC) High |

| Nominal Conc. (ng/mL) | 0.02 | 0.04 | 4 | 80 |

| Intra-batch Accuracy (%) | 110.23 | 103.55 | 95.15 | 98.79 |

| Intra-batch Precision (CV%) | 12.52 | 8.81 | 1.32 | 1.83 |

| Inter-batch Accuracy (%) | 114.47 | 101.95 | 93.93 | 98.90 |

| Inter-batch Precision (CV%) | 8.23 | 7.94 | 4.39 | 2.15 |

| Data adapted from a study on the pharmacokinetic comparison of epinastine using developed human plasma assays. nih.gov |

Bioequivalence studies are essential for comparing the in-vivo performance of a generic drug formulation against a reference product. These studies rely on the precise measurement of pharmacokinetic parameters like the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). magtech.com.cnscispace.com The high accuracy afforded by methods using a labeled internal standard like Epinastine-13C,d3 is crucial for the statistical analysis in these trials. magtech.com.cnresearchgate.net

In a typical bioequivalence study of epinastine hydrochloride tablets, healthy volunteers are administered both test and reference formulations in a crossover design. magtech.com.cnscispace.com Plasma samples are collected at various time points and analyzed using a validated LC-MS/MS method with an internal standard. magtech.com.cn The resulting pharmacokinetic parameters are then statistically compared. For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of AUC and Cmax must fall within the regulatory acceptance range, typically 80% to 125%. magtech.com.cn The use of Epinastine-13C,d3 as an internal standard minimizes analytical variability, thereby increasing the statistical power of the study and ensuring that any observed differences are due to formulation performance, not analytical error. magtech.com.cnresearchgate.net

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of Two Epinastine Formulations

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

| AUC (0-36h) (ng·h/mL) | 143.26 ± 39.15 | 144.93 ± 42.81 | 93.80% - 103.72% |

| AUC (0-∞) (ng·h/mL) | 158.42 ± 43.17 | 161.46 ± 48.02 | 92.99% - 103.25% |

| Cmax (ng/mL) | 16.53 ± 5.02 | 17.48 ± 6.13 | 87.24% - 104.48% |

| Data adapted from a bioequivalence study in healthy Chinese volunteers. magtech.com.cn |

Elucidation of Epinastine Metabolism Pathways and Metabolite Profiling

Stable isotope tracers are powerful tools for investigating the metabolic fate of drugs. While studies indicate that epinastine is not extensively metabolized, with less than 10% of the dose being altered, Epinastine-13C,d3 provides the definitive means to study these minor pathways. invivochem.comnih.gov

The use of a stable isotope-labeled drug is a key strategy in "metabolite profiling" or "metabolite hunting." When Epinastine-13C,d3 is administered, any metabolites formed will retain the isotopic label. In a mass spectrum, this results in a unique "isotopic signature." For example, a metabolite of Epinastine-13C,d3 would appear as a doublet with the unlabeled metabolite, separated by a specific mass difference (e.g., +4 amu for a ¹³C and three ²H atoms). This signature allows for the confident and unambiguous identification of drug-related material in a complex mixture of endogenous compounds found in plasma, urine, or feces. This technique is highly effective for discovering and structurally characterizing even low-level metabolites, such as potential oxidation products like 9,13b-dehydroepinastine.

Understanding the complete metabolic fate of a drug involves accounting for the entire administered dose. Studies have shown that epinastine is primarily excreted from the body in its unchanged form. invivochem.comnih.gov Administering Epinastine-13C,d3 allows for precise mass balance studies. By tracking the labeled compound, researchers can confirm that the majority is excreted without modification and can quantify the minor fraction that undergoes biotransformation. This confirms that the drug's clearance is mainly driven by renal and fecal excretion of the parent compound rather than by metabolic breakdown, a key characteristic of its disposition. invivochem.com

Mechanistic Investigations of Drug Action and Biotransformation Utilizing Kinetic Isotope Effects

The deuterium (B1214612) atoms in Epinastine-13C,d3 allow for the investigation of reaction mechanisms through the kinetic isotope effect (KIE). nih.gov The KIE is a phenomenon where substituting an atom with its heavier isotope (like hydrogen with deuterium) can alter the rate of a chemical reaction. nih.govnih.gov This effect is most pronounced when the bond to the isotope is broken or significantly altered in the rate-determining step of the reaction. nih.gov

While epinastine undergoes very limited metabolism, if a metabolic pathway involved the cleavage of a C-H bond at one of the deuterated positions, the rate of this reaction would be slower for Epinastine-13C,d3 compared to unlabeled epinastine. nih.gov By measuring the magnitude of this KIE, researchers could gain deep insights into the transition state of the enzymatic reaction. nih.gov For example, a large KIE would suggest a specific, rate-limiting C-H bond cleavage is occurring, providing critical evidence for the mechanism of the cytochrome P450 enzyme or other biocatalysts involved. nih.govresearchgate.net Although no specific KIE studies on epinastine biotransformation have been published, likely due to its low metabolic rate, the availability of Epinastine-13C,d3 makes such a mechanistic investigation possible should a minor metabolic pathway become of interest.

Quality Assurance, Regulatory Considerations, and Future Research Trajectories

Adherence to International Bioanalytical Method Validation Guidelines (e.g., EMA, FDA, ICH)

The validation of bioanalytical methods is essential to guarantee the reliability and acceptability of analytical results that support regulatory decisions on the safety and efficacy of new drugs. ich.orgeuropa.eu Regulatory bodies like the European Medicines Agency (EMA), the U.S. Food and Drug Administration (FDA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for this purpose. fyonibio.com

A significant development in this area is the ICH M10 guideline on Bioanalytical Method Validation and Study Sample Analysis, which has been adopted by both the FDA and EMA to create a harmonized global standard. gmp-compliance.orgprogress-lifesciences.nl This guideline supersedes previous individual agency documents and aims to ensure the quality and consistency of bioanalytical data supporting drug development and market approval. ich.orgprogress-lifesciences.nleuropa.eu

For methods employing SIL-IS like Epinastine-13C,d3 (hydrobromide), these guidelines mandate a thorough validation process to demonstrate the method's suitability for its intended purpose. ich.orgeuropa.eu Key validation parameters are detailed in the table below.

Interactive Table: Key Parameters in Bioanalytical Method Validation (ICH M10)

| Validation Parameter | Description | Relevance for Stable Isotope-Labeled Standards |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components, including the SIL-IS. europa.eugmp-compliance.org | It is crucial to verify that the SIL-IS does not contain significant levels of the unlabeled analyte, which could interfere with the accuracy of the measurement. europa.euresearchgate.net |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The SIL-IS helps correct for variability during sample processing and analysis, thereby improving accuracy. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Use of a SIL-IS is expected to improve precision by compensating for random errors in the analytical process. researchgate.net |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. europa.eu | Calibration standards are prepared by spiking a blank biological matrix with the analyte, and the SIL-IS is added to both standards and study samples at a constant concentration. europa.eueuropa.eu |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. europa.eu | The stability of the SIL-IS must also be ensured. For stable isotopically labeled standards, it's important to confirm that no isotopic exchange occurs under storage and processing conditions. europa.eueuropa.eufda.gov |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. europa.eu | A SIL-IS is the preferred internal standard for LC-MS assays as it is expected to experience similar matrix effects to the analyte, thus providing effective compensation. waters.com |

Adherence to these harmonized guidelines is not merely a procedural formality; it is a critical component of the drug development process that ensures the integrity of data submitted for regulatory approval worldwide. ich.orgeuropa.eu

Role of Certified Reference Materials and Comprehensive Certificates of Analysis for Isotope-Labeled Standards

The quality of the reference standards used in bioanalytical assays is paramount, as it directly impacts the reliability of study data. europa.eu For isotope-labeled standards like Epinastine-13C,d3 (hydrobromide), the use of Certified Reference Materials (CRMs) is central to achieving accuracy, traceability, and compliance.

CRMs are considered the gold standard in analytical testing, providing the highest level of accuracy and traceability to an SI unit of measurement. gbjpl.com.auinorganicventures.com They are produced by authorized bodies and are accompanied by a Certificate of Analysis (CoA) that provides comprehensive information about the material. gbjpl.com.aucontractlaboratory.com

A comprehensive CoA for a stable isotope-labeled standard is essential for the end-user to have confidence that the material is fit for its intended purpose. lgcstandards.com It provides a full description of the material and the analyses performed during its characterization. lgcstandards.com

Interactive Table: Essential Components of a Certificate of Analysis for a SIL-IS

| CoA Section | Description | Importance |

| Product Identification | Includes product name, batch/lot number, and chemical structure. contractlaboratory.com | Ensures full traceability of the material used in the analysis. |

| Purity | Specifies the chemical and isotopic purity of the standard. | Crucial for ensuring that the unlabeled analyte is not present as a significant impurity in the SIL-IS, which could compromise assay accuracy. europa.euwaters.com |

| Identity Confirmation | Data from analytical techniques (e.g., Mass Spectrometry, NMR) confirming the structure and labeling pattern. | Verifies that the material is the correct compound with the isotopes in the specified positions. |

| Certified Concentration/Purity | The certified value and its associated uncertainty. lgcstandards.com | Provides the basis for accurate preparation of calibration standards and quality controls. |

| Storage Conditions | Recommended long-term storage temperature and conditions. lgcstandards.com | Ensures the stability and integrity of the standard until its expiration date. |

| Expiration/Retest Date | The date until which the certified values are considered valid. europa.eulgcstandards.com | Guarantees that the standard is used within its period of demonstrated stability. |

While a CoA is required for the primary reference standard, its necessity for the internal standard is evaluated based on its intended use; however, its suitability must always be demonstrated. europa.eu The use of well-characterized reference standards and CRMs is indispensable for meeting the stringent requirements of regulatory bodies and ensuring the quality of pharmaceutical testing. gbjpl.com.aucwsabroad.com

Emerging Trends in Stable Isotope Labeling for Pharmaceutical Research and Development

The field of stable isotope labeling is continuously evolving, driven by the demand for more precise and efficient methods in pharmaceutical research. musechem.comadesisinc.com These advancements are expanding the applications of SIL compounds from traditional bioanalysis to new frontiers in drug discovery and development.

One of the key trends is the application of isotopic labeling in early-stage drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comchemicalsknowledgehub.com The use of compounds like Epinastine-13C,d3 allows for highly sensitive and specific tracing of a drug and its metabolites within a biological system. musechem.com

Other significant trends shaping the future of this field include:

Advanced Synthesis Techniques : Innovations such as automated synthesis platforms and flow chemistry are making the production of complex labeled molecules more efficient, scalable, and environmentally friendly. adesisinc.com

Personalized Medicine : Stable isotope labeling is becoming increasingly important in the move towards personalized medicine. It aids in studying individual differences in drug metabolism and response, which can help in tailoring treatments to specific patient profiles. theinsightpartners.comnih.gov

Metabolomics and Systems Biology : There is growing use of stable isotope tracers in metabolomics to map metabolic pathways and understand the mechanism of action of drugs at a systemic level. mordorintelligence.com Carbon-13 is a versatile isotope for these applications. mordorintelligence.com

Quantitative Proteomics : Isotope-labeled amino acids and peptides are widely used as internal standards for the precise quantification of proteins, which is crucial for biomarker discovery and validation. mordorintelligence.comnih.gov

Green Chemistry : A focus on developing more sustainable and cost-effective synthesis routes for labeled compounds is an emerging priority. adesisinc.com

These trends indicate a dynamic future for stable isotope labeling, where compounds like Epinastine-13C,d3 (hydrobromide) will continue to be invaluable tools. The ongoing innovation in this area promises to enhance the precision, efficiency, and scope of pharmaceutical research, ultimately contributing to the development of safer and more effective medicines. musechem.comadesisinc.com

Q & A

Q. How can researchers confirm the isotopic purity and structural integrity of Epinastine-13C,d3 (hydrobromide) during synthesis?

Methodological Answer: Isotopic purity is typically validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess mass shifts corresponding to 13C and deuterium labeling. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, can confirm the incorporation of isotopes at specific positions. Cross-referencing with synthetic protocols from primary literature ensures consistency in labeling efficiency. Reproducibility requires detailed documentation of reaction conditions (e.g., solvent purity, temperature) and validation against certified reference materials .

Q. What analytical techniques are optimal for quantifying Epinastine-13C,d3 (hydrobromide) in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or fluorescence spectroscopy is suitable for quantifying the compound in vitro. For in vivo studies, LC-MS/MS with isotopic dilution (using the labeled compound as an internal standard) minimizes matrix effects. Calibration curves must account for potential isotopic effects on ionization efficiency. Validation parameters (e.g., linearity, limit of detection) should align with ICH guidelines for bioanalytical method validation .

Q. How should researchers design stability studies for Epinastine-13C,d3 (hydrobromide) under varying storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A-Q1E protocols , testing degradation under thermal stress (40–60°C), humidity (75% RH), and photolytic conditions. Use accelerated stability testing with periodic sampling (e.g., 0, 1, 3, 6 months). Analyze degradation products via HPLC-DAD or LC-HRMS to identify structural changes. Comparative studies with unlabeled Epinastine can clarify isotopic effects on stability .

Advanced Research Questions

Q. What pharmacokinetic (PK) study design considerations apply to stable isotope-labeled Epinastine-13C,d3 (hydrobromide) in preclinical models?

Methodological Answer: Use a crossover design to compare labeled and unlabeled compounds in the same subject, minimizing inter-individual variability. Monitor isotope effects on metabolic pathways (e.g., CYP450-mediated oxidation) via mass spectrometry-based metabolomics . Adjust dosing intervals to account for potential differences in clearance rates. Statistical analysis should include mixed-effects models to handle repeated measures and covariates like body weight .

Q. How can researchers resolve contradictions in receptor binding affinity data between Epinastine and its isotopologue?

Methodological Answer: Discrepancies may arise from isotopic mass effects altering binding kinetics. Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH). Compare molecular dynamics simulations to assess isotope-induced conformational changes in the receptor-ligand complex. Validate findings using radiolabeled assays (e.g., ³H/¹⁴C) under identical buffer conditions to isolate isotopic contributions .

Q. What strategies mitigate isotopic exchange in Epinastine-13C,d3 (hydrobromide) during long-term in vivo studies?

Methodological Answer: Deuterium exchange with ambient protons can occur in aqueous environments. Use deuterated solvents (e.g., D₂O) in formulation buffers and store samples at -80°C to minimize exchange. Monitor deuterium retention via LC-HRMS with isotopic envelope analysis. For 13C-labeled positions, ensure synthetic routes avoid labile carbon bonds (e.g., ester groups) susceptible to hydrolysis .

Q. How should researchers validate the absence of isotopic interference in metabolite profiling of Epinastine-13C,d3 (hydrobromide)?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from metabolic derivatives. Use fragmentation patterns (MS/MS) to confirm metabolite structures. Compare metabolic profiles with unlabeled Epinastine using principal component analysis (PCA) to identify isotope-specific outliers. Cross-validate with synthetic metabolite standards where available .

Methodological Frameworks and Compliance

Q. What statistical approaches address missing data in dose-response studies involving Epinastine-13C,d3 (hydrobromide)?

Methodological Answer: Apply multiple imputation (MI) or maximum likelihood estimation (MLE) for missing PK/PD data, assuming data are missing at random (MAR). Sensitivity analyses (e.g., pattern-mixture models ) assess robustness to missingness assumptions. For non-random missingness (e.g., dropout due to toxicity), use shared-parameter models integrating survival and efficacy endpoints .

Q. How to align Epinastine-13C,d3 (hydrobromide) research with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Methodological Answer: Deposit raw spectral data (NMR, MS) in domain-specific repositories (e.g., MetaboLights, ChEBI) using standardized formats (mzML, JCAMP-DX). Annotate metadata with ISA-Tab templates, including synthetic protocols and instrument parameters. Use persistent identifiers (DOIs, InChIKeys) for chemical structures and datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.